Acadesine

Vue d'ensemble

Description

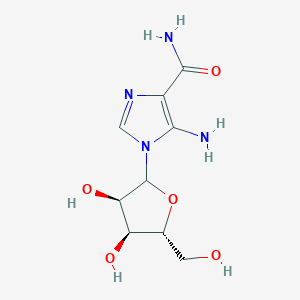

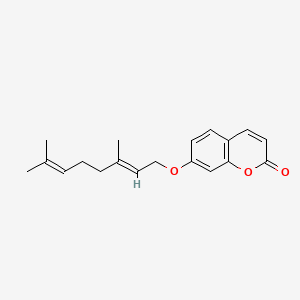

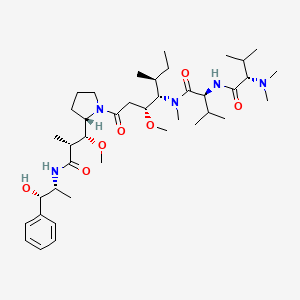

Acadesine, également connu sous le nom de 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, est un analogue de nucléoside purique présentant une activité biologique significative. Il est principalement reconnu pour son rôle d'activateur de la protéine kinase activée par l'AMP. This compound a été étudié pour ses applications thérapeutiques potentielles dans diverses conditions médicales, notamment la leucémie lymphoblastique aiguë, le diabète et les lésions ischémiques cardiaques .

Applications De Recherche Scientifique

Acadesine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of various nucleoside analogs and other biologically active compounds.

Biology: this compound is studied for its role in cellular metabolism and signaling pathways, particularly those involving AMP-activated protein kinase.

Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury. .

Industry: this compound’s role as an AMP-activated protein kinase activator makes it a valuable compound for research and development in the pharmaceutical industry.

Mécanisme D'action

Target of Action

Acadesine, also known as AICA-riboside, is a purine nucleoside analog that primarily targets the AMP-activated protein kinase (AMPK) and Protein kinase AMP-activated non-catalytic subunit beta 1 . AMPK plays a crucial role in cellular energy homeostasis and is activated under conditions of low cellular energy levels .

Mode of Action

This compound interacts with its targets by acting as an AMPK agonist . It stimulates the activity of AMPK, leading to various intracellular changes.

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue . It also suppresses apoptosis by reducing the production of reactive oxygen compounds inside the cell . Furthermore, this compound has been shown to induce apoptosis selectively in B-cells, with little effect on T-cells .

Pharmacokinetics

It is known that this compound has poor oral bioavailability and is well-tolerated after intravenous administration . It is eliminated by both metabolism and renal excretion, with only 8% of the intravenous dose being excreted in the urine as intact this compound . The protein binding of this compound is negligible, approximately 1% .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-cell chronic lymphocytic leukemia (B-CLL), with little effect on T-cells .

Analyse Biochimique

Biochemical Properties

Acadesine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK). This compound activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation results in a cascade of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, this compound interacts with adenosine receptors, influencing various physiological processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis selectively in B-cells, particularly in patients with B-cell chronic lymphocytic leukemia (B-CLL), while sparing T-cells . This selective induction of apoptosis is mediated through the activation of AMPK and subsequent downstream signaling pathways. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation triggers a series of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes. This compound also induces apoptosis in B-cells through a p53-independent mechanism, involving the activation of caspases and the release of cytochrome c . Additionally, this compound inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation during myocardial ischemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce a rapid and transient alteration in gene expression, particularly in genes involved in immediate early responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving canine models, this compound demonstrated dose-dependent cardioprotective effects by preserving post-ischemic left ventricular systolic function and diastolic characteristics . At higher doses, the protective effects of this compound were diminished, indicating a threshold effect . Additionally, this compound has been shown to selectively induce apoptosis in B-cells at specific concentrations, with minimal effects on T-cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of AMPK . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby restoring cellular energy balance. This compound also influences the metabolic pathways involved in nucleotide re-synthesis, particularly during conditions of myocardial ischemia . Additionally, this compound induces a rapid epigenetic reprogramming of immediate early genes through the protein kinase D1 pathway in acute lymphoblastic leukemia cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to elevate extracellular adenosine levels by interacting with enzymes in the adenosine regulating pathways, particularly during times of net ATP breakdown . This compound is also transported into cells and phosphorylated to AICA ribotide (ZMP), which is necessary for its activation of AMPK and induction of apoptosis . The distribution of this compound within tissues is influenced by its interactions with adenosine receptors and other binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is essential for its activation of AMPK and subsequent downstream effects on cellular metabolism and apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acadesine implique plusieurs étapes. Une méthode courante commence par la réaction du 2-bromo tribenzoyl ribose avec le diaminomaléonitrile, ce qui entraîne le déplacement de l'halogène anomère par l'un des groupes amino et la formation du sucre amino principalement sous la forme β-anomère. Le traitement de ce produit avec l'orthoformiate de méthyle en présence d'une base conduit au remplacement des groupes alcoxy dans l'orthoformiate par les amines adjacentes, ce qui entraîne la formation du cycle imidazole. La réaction avec l'alcoolate convertit ensuite le nitrile le plus proche du sucre en iminoester ; les groupes benzoyle sont clivés dans le processus. Le réarrangement d'Hofmann en présence de brome et d'une base convertit l'iminoester en amine primaire correspondante. L'hydrolyse basique convertit ensuite le nitrile restant en amide, donnant l'this compound .

Méthodes de production industrielle

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées dans le domaine public. La voie de synthèse décrite ci-dessus peut être adaptée à la production à grande échelle avec une optimisation appropriée des conditions de réaction et des procédés de purification afin de garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L'acadesine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquant l'this compound sont moins fréquentes mais peuvent se produire dans certaines conditions.

Substitution : this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes amino et hydroxyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les bases (par exemple, l'hydroxyde de sodium), les acides (par exemple, l'acide chlorhydrique) et les oxydants (par exemple, le peroxyde d'hydrogène). Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l'this compound dépendent du type de réaction spécifique. Par exemple, les réactions de substitution peuvent donner des dérivés avec des groupes amino ou hydroxyle modifiés, tandis que les réactions d'oxydation peuvent produire des formes oxydées de l'this compound.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme précurseur dans la synthèse de divers analogues de nucléosides et d'autres composés biologiquement actifs.

Biologie : this compound est étudié pour son rôle dans le métabolisme cellulaire et les voies de signalisation, en particulier celles impliquant la protéine kinase activée par l'AMP.

Médecine : this compound a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que la leucémie lymphoblastique aiguë, le diabète et les lésions ischémiques cardiaques. .

Industrie : Le rôle de l'this compound en tant qu'activateur de la protéine kinase activée par l'AMP en fait un composé précieux pour la recherche et le développement dans l'industrie pharmaceutique.

Mécanisme d'action

This compound exerce ses effets principalement par l'activation de la protéine kinase activée par l'AMP. Cette activation entraîne une augmentation de l'absorption du glucose et une activité accrue des kinases de protéines mitogènes activées par p38 α et β dans les tissus musculaires squelettiques. De plus, l'this compound supprime l'apoptose en réduisant la production de composés réactifs à l'oxygène à l'intérieur des cellules . Le mécanisme exact par lequel l'this compound tue sélectivement les lymphocytes B, en particulier dans le contexte de la leucémie lymphocytaire chronique, n'est pas entièrement élucidé, mais ne nécessite pas la protéine suppresseur de tumeur p53 .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine : Un nucléoside naturel qui joue un rôle dans le transfert d'énergie et la transduction du signal.

AICAR (5-Aminoimidazole-4-carboxamide ribonucléotide) : Un composé étroitement lié à l'acadesine, également connu pour son rôle dans l'activation de la protéine kinase activée par l'AMP.

Métformine : Un médicament antidiabétique largement utilisé qui active également la protéine kinase activée par l'AMP.

Unicité de l'this compound

L'this compound est unique en sa capacité à induire sélectivement l'apoptose dans les lymphocytes B sans affecter les lymphocytes T, ce qui en fait un candidat prometteur pour le traitement de certaines leucémies. Son rôle d'activateur de la protéine kinase activée par l'AMP le distingue également des autres composés ayant des activités biologiques similaires .

Propriétés

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRQQBHATOEIAF-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046015 | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes. | |

| Record name | Acadesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2627-69-2 | |

| Record name | AICAr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acadesine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acadesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACADESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AICA-riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

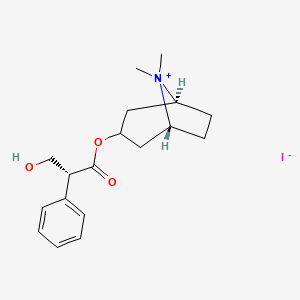

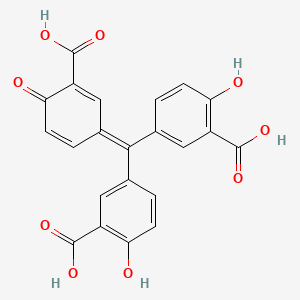

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)

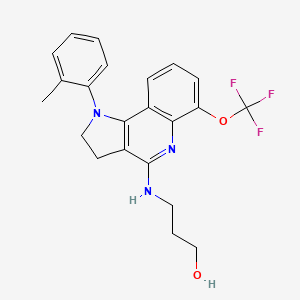

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)